Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 62885-44-3
VCID: VC19420048
InChI: InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

CAS No.: 62885-44-3

Cat. No.: VC19420048

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate - 62885-44-3

Specification

CAS No. 62885-44-3
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10)
Standard InChI Key AIEVUOVWKAJMQF-UHFFFAOYSA-N
Canonical SMILES COC1=CNC(=CC1=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is C₈H₉NO₄, with a molecular weight of 183.16 g/mol . Its IUPAC name is methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate, and its canonical SMILES representation is COC1=CNC(=CC1=O)C(=O)OC . The compound’s structure features a partially saturated pyridine ring, which influences its reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.62885-44-3
Molecular FormulaC₈H₉NO₄
Molecular Weight183.16 g/mol
SMILESCOC1=CNC(=CC1=O)C(=O)OC
InChI KeyAIEVUOVWKAJMQF-UHFFFAOYSA-N

Spectroscopic and Physical Data

Synthesis Methods

Condensation and Cyclization Reactions

A common route for synthesizing dihydropyridine derivatives involves condensation reactions. For methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate, one approach utilizes methyl 4-methoxyacetoacetate and aminoacetaldehyde dimethyl acetal as precursors. The reaction proceeds via enamine formation, followed by cyclization in the presence of dimethyl oxalate and lithium hydride (LiH) in methanol . This method yields the target compound after acid quenching and purification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsOutcome
1Methyl 4-methoxyacetoacetate + DMFDMAEnamine intermediate formation
2Aminoacetaldehyde dimethyl acetalCyclization precursor
3Dimethyl oxalate, LiH, MeOH, 40°CRing closure to dihydropyridine
4LiOH, HCl quenchingDeprotection and isolation

Comparison with Analogous Dihydropyridines

Structural Analogues

  • 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 59864-32-3): Lacks the 5-methoxy and 2-carboxylate groups, reducing polarity and altering bioactivity .

  • 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 43077-77-6): Positional isomerism of substituents affects hydrogen bonding and metabolic stability .

Table 3: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivity
Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate5-OCH₃, 2-COOCH₃Potential calcium modulation
Cabotegravir intermediate 2,4-difluorobenzylcarbamoylHIV-1 integrase inhibition
1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid 2-COOHUnknown

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator